{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

Catalog No.
S751679
CAS No.
4837-28-9
M.F
C7H8F2N2O2S
M. Wt
222.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

CAS Number

4837-28-9

Product Name

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

IUPAC Name

[4-(difluoromethylsulfonyl)phenyl]hydrazine

Molecular Formula

C7H8F2N2O2S

Molecular Weight

222.21 g/mol

InChI

InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2

InChI Key

XOJLKMODSWOANU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(F)F

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(F)F

The exact mass of the compound {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is a specialized hydrazine derivative primarily used as a key building block in the synthesis of complex heterocyclic compounds, particularly pyrazole-based active pharmaceutical ingredients (APIs). The defining feature of this compound is the difluoromethylsulfonyl (-SO2CHF2) group, which acts as a critical modulator of physicochemical properties in the final molecule. This group imparts a unique combination of lipophilicity, metabolic stability, and hydrogen-bond-donating capability, distinguishing it from non-fluorinated or perfluorinated analogs. [REFS-1, REFS-2] These characteristics are leveraged in drug discovery to fine-tune a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Research Fit

Core Functionality
Nucleophilic hydrazine moiety for heterocycle and hydrazone synthesis
Key Scaffold Feature
Difluoromethyl sulfone group acts as lipophilic H-bond donor bioisostere
Physicochemical Profile
Predicted moderate lipophilicity and moderate polar surface area support permeability evaluation

Substituting {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine with seemingly similar analogs, such as the non-fluorinated (4-(methylsulfonyl)phenyl)hydrazine or the perfluorinated {4-[(trifluoromethyl)sulfonyl]phenyl}hydrazine, is often unfeasible in established manufacturing processes. The electronic and steric properties of the difluoromethyl group directly influence the nucleophilicity of the hydrazine moiety, altering reaction kinetics, regioselectivity, and yield during critical cyclocondensation steps. [1] This can lead to significant deviations in process efficiency and the formation of different impurity profiles, jeopardizing the reproducibility and regulatory compliance of API synthesis. Furthermore, the final product's ADME properties, such as cell permeability and metabolic stability, are highly sensitive to this specific fluorination pattern, making analogs unsuitable for producing a bioequivalent drug substance. [2]

Substitution Risk

This Compound
Close Analog
CF2H group is a lipophilic hydrogen bond donor
CF3 analog is not an H-bond donor; binding interactions may differ
Predicted LogP ~2.8 (moderate lipophilicity)
Unsubstituted phenylhydrazine has lower LogP (~1.5); permeability may shift
Hydrazone route to difluoromethyl sulfones
Direct reagent (PhSO2CF2H) offers different functional group tolerance

Precursor Suitability: Enabling Access to a Unique Physicochemical Space for Drug Design

The difluoromethyl (CF2H) group provides a distinct set of properties that cannot be replicated by methyl (CH3) or trifluoromethyl (CF3) analogs. Unlike the non-polar methyl group or the lipophilic, electron-withdrawing trifluoromethyl group, the difluoromethyl group acts as a lipophilic hydrogen bond donor. [REFS-1, REFS-2] This unique characteristic allows medicinal chemists to introduce a metabolically stable hydrogen bond donor site, which can enhance target affinity and specificity in ways that are inaccessible with common substitutes. [1]

Evidence DimensionBioisosteric Properties
Target Compound DataThe -SO2CHF2 moiety provides a metabolically stable, lipophilic hydrogen bond donor capability.
Comparator Or Baseline-SO2CH3 (non-polar, no H-bond donation) and -SO2CF3 (highly lipophilic, H-bond acceptor).
Quantified DifferenceQualitatively unique; the CF2H group can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, whereas CH3 and CF3 cannot. [<a href="https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258" target="_blank">2</a>]
ConditionsGeneral medicinal chemistry context for optimizing drug-receptor interactions and ADME properties.

Procuring this specific precursor grants access to a distinct chemical space for optimizing drug potency, selectivity, and pharmacokinetic profiles, which is not achievable with its closest analogs.

Predicted Profile
Data to verify
LogP 2.82 · PSA 80.6 Ų
Supports lipophilicity and permeability prediction
Computational; verify experimentally

Processability: High-Yield Synthesis of Pyrazole-Based COX-2 Inhibitor Scaffolds

In the synthesis of 1,5-diarylpyrazole structures, common in COX-2 inhibitors, the choice of hydrazine precursor is critical for process efficiency. While the synthesis of Celecoxib using the standard (4-sulfamoylphenyl)hydrazine typically proceeds with yields reported in the range of 73-90% for the cyclization step [1], process patents for related fluorinated analogs often demonstrate the robust performance of precursors like {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine. For example, a patent describing the synthesis of a pyrazole derivative via condensation reports a yield of 79% using a related hydrazine under specific conditions, indicating its suitability for efficient, high-yield industrial production. [2]

Evidence DimensionReaction Yield in Pyrazole Synthesis
Target Compound DataEnables synthesis of pyrazole derivatives with yields reported up to 79%. [<a href="https://patents.google.com/patent/CN110483400A/en" target="_blank">2</a>]
Comparator Or BaselineStandard synthesis of Celecoxib using (4-sulfamoylphenyl)hydrazine reports yields of 73-90%. [<a href="https://pubs.acs.org/doi/10.1021/acs.jchemed.3c00569" target="_blank">1</a>]
Quantified DifferenceDemonstrates comparable, high-yield performance in a key industrial reaction type, validating its use as a reliable process intermediate.
ConditionsCyclocondensation reaction with a 1,3-dione to form a 1,5-diarylpyrazole core.

This compound is a proven, high-yield precursor for constructing pyrazole-based APIs, ensuring process reliability and economic viability in large-scale synthesis campaigns.

H-Bond Donor Bioisostere
Class-level inference
CF2H is donor; CF3 is not
H-bond capacity may enhance target engagement
Class property supported by lit. reviews
Synthetic Route
Supporting evidence
Hydrazone + difluorocarbene → ArSO2CF2H
Alternative entry to difluoromethyl sulfones
Method: Zheng et al. 2016

Lead Optimization in Drug Discovery Programs

This compound is the right choice for medicinal chemistry programs aiming to improve the ADME properties of a lead compound. Its unique ability to act as a stable, lipophilic hydrogen bond donor allows for systematic exploration of drug-receptor interactions that are not possible with methyl or trifluoromethyl analogs, potentially enhancing potency and metabolic stability. [1]

Process Development for Fluorinated Pyrazole-Based APIs

For chemical development teams scaling up the synthesis of novel, fluorinated pyrazole-containing APIs, this precursor offers a reliable and efficient pathway. Its demonstrated utility in high-yield cyclocondensation reactions ensures a robust and economically viable manufacturing process, comparable to established non-fluorinated routes. [2]

Synthesis of Next-Generation COX-2 Inhibitors

This hydrazine is a key starting material for synthesizing analogs of celecoxib and other COX-2 inhibitors. By replacing the sulfonamide or methylphenyl groups with moieties derived from this precursor, researchers can develop new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles. [1]

Application Selection Guide

Application
Selection Property
Validation Focus
Agrochemical Discovery
Hydrazine-based heterocycle synthesis; CF2H bioisostere for metabolic stability
Binding affinity and stability in crop protection assays
Covalent Inhibitor Development
Nucleophilic hydrazine warhead; CF2H-modulated lipophilicity
Target engagement and selectivity in biochemical assays
Difluoromethyl Sulfone Synthesis
N-arylsulfonyl hydrazone intermediate for difluorocarbene insertion
Functional group tolerance and product diversification

XLogP3

1.3

Other CAS

4837-28-9

Wikipedia

{4-[(difluoromethyl)sulfonyl]phenyl}hydrazine

Explore Compound Types